molecular formula C25H20N4O4 B11271156 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11271156
M. Wt: 440.4 g/mol
InChI Key: ONBCSMDBZFFNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications .

Chemical Reactions Analysis

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of critical biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives, such as:

Properties

Molecular Formula

C25H20N4O4

Molecular Weight

440.4 g/mol

IUPAC Name

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O4/c1-2-32-19-11-8-17(9-12-19)22-27-23(33-28-22)18-10-13-20-21(14-18)26-25(31)29(24(20)30)15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,26,31)

InChI Key

ONBCSMDBZFFNAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5

Origin of Product

United States

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